2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS No.:
Cat. No.: VC16364657
Molecular Formula: C17H13FN4O2S2
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13FN4O2S2 |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | 4-[(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]-2,1,3-benzothiadiazole |
| Standard InChI | InChI=1S/C17H13FN4O2S2/c18-10-4-5-13-11(8-10)12-9-22(7-6-14(12)19-13)26(23,24)16-3-1-2-15-17(16)21-25-20-15/h1-5,8,19H,6-7,9H2 |
| Standard InChI Key | JMBDPQKYNYQQEC-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1NC3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Introduction
The compound 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic molecule that combines a pyridoindole framework with a sulfonyl group and a fluorine atom. This compound is of significant interest in medicinal chemistry due to its heterocyclic and aromatic components, which are known for their biological activity, particularly in pharmaceutical applications.
Molecular Formula and Weight
Although specific molecular formula and weight data for this exact compound are not readily available in the provided sources, compounds with similar structures typically have molecular weights in the range of several hundred g/mol, depending on the specific substituents and functional groups present.
Spectroscopic Analysis
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for determining the structural details and functional group environments within the molecule. These methods provide detailed information about the arrangement of atoms and the presence of specific functional groups.
Synthetic Routes
The synthesis of compounds like 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting with the formation of the pyridoindole core followed by functionalization to introduce the sulfonyl and fluorine groups. Various synthetic routes have been explored for indole derivatives, often involving condensation reactions and subsequent modifications.
Chemical Reactivity
The chemical reactivity of this compound can be analyzed through typical reactions of indole derivatives, such as electrophilic substitution and nucleophilic addition reactions. Techniques like TLC (Thin-Layer Chromatography) and HPLC (High-Performance Liquid Chromatography) are used to monitor reaction progress and assess product purity.
Mechanism of Action
The mechanism of action for compounds like 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole often involves interaction with biological targets such as enzymes or receptors. Molecular docking simulations can provide insights into binding interactions at a molecular level, helping to predict potential biological activities.
Potential Applications in Medicinal Chemistry
Given the presence of both heterocyclic and aromatic components, this compound has potential applications in medicinal chemistry, particularly as a pharmaceutical agent. The benzothiadiazole moiety is known for its biological activity, suggesting utility in various biological systems.
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